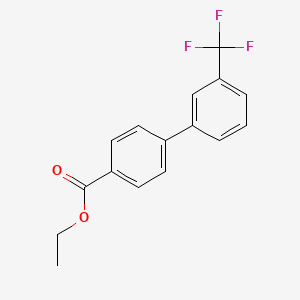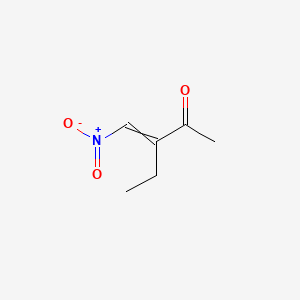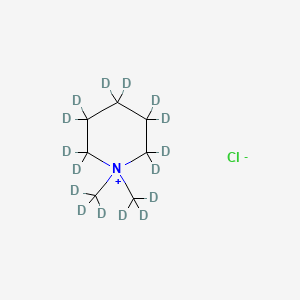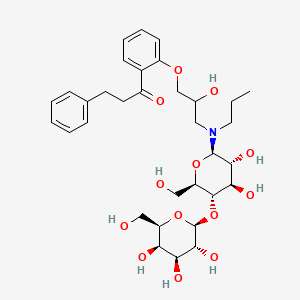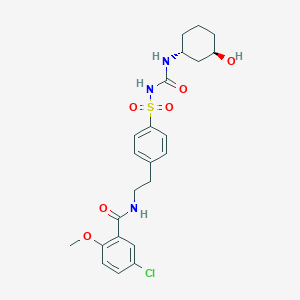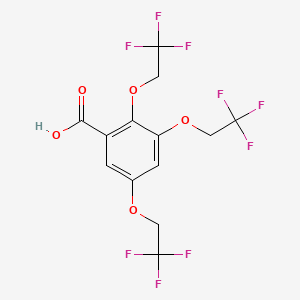
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula C13H9F9O5 and a molecular weight of 416.193 g/mol . This compound is characterized by the presence of three trifluoroethoxy groups attached to a benzoic acid core.
Méthodes De Préparation
The synthesis of 2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,3,5-trihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, efficiency, and safety .
Analyse Des Réactions Chimiques
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The benzoic acid core can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,3,5-Tris(2,2,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound has two trifluoroethoxy groups and exhibits different chemical and biological properties.
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar to the above, but with the trifluoroethoxy groups in different positions on the benzoic acid ring.
Propriétés
Formule moléculaire |
C13H9F9O5 |
|---|---|
Poids moléculaire |
416.19 g/mol |
Nom IUPAC |
2,3,5-tris(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C13H9F9O5/c14-11(15,16)3-25-6-1-7(10(23)24)9(27-5-13(20,21)22)8(2-6)26-4-12(17,18)19/h1-2H,3-5H2,(H,23,24) |
Clé InChI |
DGVYSFIOMZKLIN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)OCC(F)(F)F)OCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


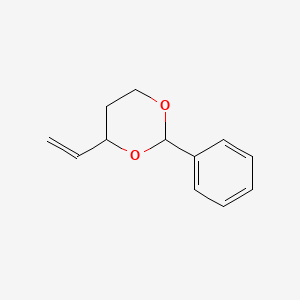

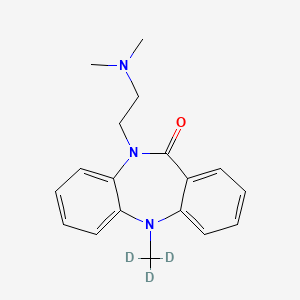
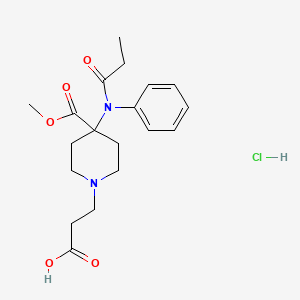

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
